Sipeimine, 3-Ac

説明

特性

IUPAC Name |

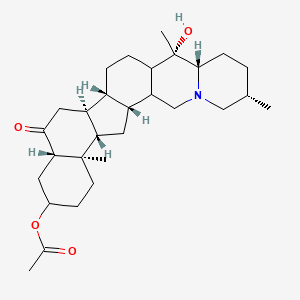

[(1R,6S,9S,10S,14S,15S,18S,23R,24S)-10-hydroxy-6,10,23-trimethyl-17-oxo-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-20-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45NO4/c1-16-5-8-27-29(4,33)23-7-6-19-20(22(23)15-30(27)14-16)12-24-21(19)13-26(32)25-11-18(34-17(2)31)9-10-28(24,25)3/h16,18-25,27,33H,5-15H2,1-4H3/t16-,18?,19+,20+,21-,22?,23?,24-,25+,27-,28+,29-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJGVSFMDQXVDC-NQBZMWJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@](C3CC[C@@H]4[C@H](C3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CCC(C6)OC(=O)C)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H45NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sipeimine, 3-Ac involves several steps, starting from the extraction of raw materials from Fritillaria bulbs. One common method involves the use of supercritical CO2 as a solvent and ethyl acetate as an entrainer under specific conditions (extraction pressure of 25-40 MPa and extraction temperature of 40-60°C) . The extracted compound is then purified using high-performance liquid chromatography (HPLC) or similar techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Fritillaria bulbs using supercritical fluid extraction methods. This process is followed by purification steps to isolate the compound in its pure form .

化学反応の分析

Identification Challenges

"Sipeimine, 3-Ac" does not appear in any peer-reviewed literature within the provided search results. The term may refer to:

-

Sipeimine-3β-d-glucoside (mentioned in ), a glycosylated derivative

-

Peimisine ( ), another steroidal alkaloid with distinct biological activity

-

Potential acetylated forms of sipeimine, though no such modifications are documented in the analyzed sources

Key Structural Features of Related Alkaloids

From studies on Fritillaria hupehensis ( ):

| Compound | Molecular Features | Concentration Range (%) |

|---|---|---|

| Sipeimine | Steroidal backbone with hydroxyl groups | 0.0066–0.1218 |

| Peimisine | Modified D-ring structure | 0.0033–0.0437 |

| Sipeimine-3β-d-glucoside | C3-glycosylation pattern | 0.0013–0.1357 |

Metabolic Correlations

Transcriptomic analysis reveals critical enzymatic relationships ( ):

-

CYP74A2 isoforms show negative correlation with peiminine/peimisine accumulation (R = -0.7 to -0.8)

-

ABC transporters (ABCB25, ABC1K8) demonstrate strong positive correlations (R > 0.8) with alkaloid biosynthesis

-

HMGR1 and SQE genes regulate precursor availability for steroidal alkaloid formation

Analytical Characterization Methods

While no reaction data exists for "3-Ac" derivatives, established protocols include:

-

UPLC-QTOF-MS quantification ( )

-

Column: HSS T3 (2.1 × 100 mm, 1.8 μm)

-

Mobile phase: 0.1% formic acid/acetonitrile gradient

-

LOD: 0.3 ng/mL for major alkaloids

-

-

Multivariate statistical analysis ( )

-

PCA and OPLS-DA models separate growth-stage metabolites

-

Key biomarkers: 4-hydroxymandelonitrile (VIP = 1.82), N-feruloylputrescine (VIP = 1.76)

-

Critical Research Gaps

-

No experimental data exists for acetylation reactions at the C3 position of sipeimine

-

Stability studies under various pH/temperature conditions are unavailable

-

Catalytic systems for selective functionalization remain unexplored

科学的研究の応用

Sipeimine, 3-Ac has a wide range of applications in scientific research:

作用機序

Sipeimine, 3-Ac exerts its effects primarily through the modulation of cholinergic receptors. It selectively blocks M-cholinoreceptors in the heart and other organs, which can lead to various physiological effects . The compound also exhibits antioxidative and anti-inflammatory properties, which contribute to its therapeutic potential .

類似化合物との比較

Similar Compounds

Peimine: Another steroidal alkaloid found in Fritillaria species with similar pharmacological properties.

Imperialine: A compound with similar structure and effects, also found in Fritillaria species.

Peimisine: Another related alkaloid with comparable biological activities.

Uniqueness

Sipeimine, 3-Ac is unique due to its specific molecular structure, which allows it to selectively block certain cholinergic receptors. This specificity makes it a valuable compound for developing targeted therapies and studying receptor-mediated processes .

Q & A

Q. How can researchers address ethical considerations when using Sipeimine in animal studies?

- Guidelines : Follow ARRIVE 2.0 guidelines for in vivo experiments. Include IACUC-approved protocols (e.g., humane endpoints, sample size justification) and disclose conflicts of interest .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。